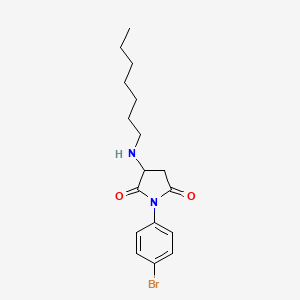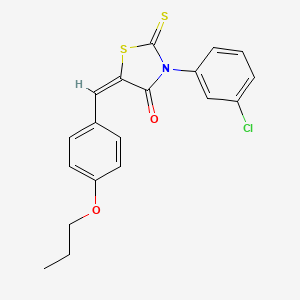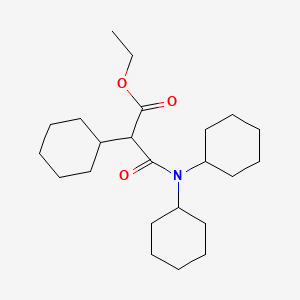
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It was first discovered in 1994 and was later developed as an anticonvulsant drug. Brivaracetam has been shown to be effective in treating epilepsy and has been approved by the US Food and Drug Administration (FDA) for this purpose.
作用机制
The exact mechanism of action of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by binding to a specific site on SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has also been shown to have a low affinity for other receptors, which reduces the risk of adverse effects.
实验室实验的优点和局限性
One of the main advantages of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its high potency and selectivity for SV2A. This makes it a useful tool for studying the role of SV2A in neurotransmitter release and neuronal excitability. However, one limitation of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione. One area of interest is the development of new analogs of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that have improved solubility and pharmacokinetic properties. Another area of interest is the use of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research on the role of SV2A in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic applications for 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione.
合成方法
The synthesis of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with heptylamine to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate in the presence of a base to yield the desired product.
科学研究应用
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of epilepsy, including partial-onset seizures, myoclonic seizures, and absence seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione works by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDQLPGEGVIXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)

![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)